Lespedamine

説明

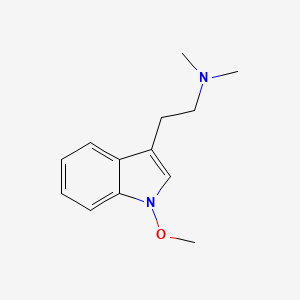

Structure

3D Structure

特性

CAS番号 |

4335-93-7 |

|---|---|

分子式 |

C13H18N2O |

分子量 |

218.29 g/mol |

IUPAC名 |

2-(1-methoxyindol-3-yl)-N,N-dimethylethanamine |

InChI |

InChI=1S/C13H18N2O/c1-14(2)9-8-11-10-15(16-3)13-7-5-4-6-12(11)13/h4-7,10H,8-9H2,1-3H3 |

InChIキー |

DXTZTYQDNUHCAB-UHFFFAOYSA-N |

正規SMILES |

CN(C)CCC1=CN(C2=CC=CC=C21)OC |

製品の起源 |

United States |

Foundational & Exploratory

Isolating Lespedamine from Lespedeza bicolor: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this in-depth technical guide outlines the core methodologies for the isolation of lespedamine from Lespedeza bicolor. Due to the scarcity of published, detailed protocols for the specific isolation of this compound, this document provides a generalized yet scientifically grounded approach based on established methods for the extraction of indole (B1671886) alkaloids and other constituents from Lespedeza bicolor and related plant species.

Introduction to this compound and Lespedeza bicolor

Lespedeza bicolor, a member of the Fabaceae family, is a shrub native to East Asia. It is recognized for its diverse chemical composition, which includes a variety of flavonoids, pterocarpans, and alkaloids. Among these, the indole alkaloid this compound (1-methoxy-N,N-dimethyltryptamine) is of particular interest due to its structural similarity to the known psychoactive compound N,N-dimethyltryptamine (DMT). While the biological activity of this compound remains largely unexplored, its unique structure warrants further investigation for potential pharmacological applications.[1][2] This guide provides a comprehensive overview of a plausible methodology for its isolation and characterization.

Generalized Experimental Protocol for this compound Isolation

The following protocol is a composite methodology derived from techniques used for the extraction of alkaloids and other secondary metabolites from Lespedeza bicolor and other plant sources. It is intended to serve as a foundational procedure that can be optimized by researchers.

Plant Material Collection and Preparation

Proper collection and preparation of the plant material are crucial for the successful isolation of the target compound.

-

Collection: The leaves and root bark of Lespedeza bicolor are reported to contain indole alkaloids.[3] For optimal yield, it is recommended to harvest plant material during the peak growing season.

-

Drying: The collected plant material should be thoroughly washed and air-dried in a well-ventilated area, shielded from direct sunlight, to prevent the degradation of chemical constituents.

-

Grinding: Once dried, the plant material should be ground into a fine powder to increase the surface area for efficient solvent extraction.

Extraction of Crude Alkaloid Mixture

An acid-base extraction is a standard and effective method for the selective extraction of alkaloids from plant matrices.

-

Defatting (Optional but Recommended): The powdered plant material is first macerated with a non-polar solvent, such as hexane, for 24-48 hours. This step removes fats, waxes, and other non-polar compounds that can interfere with subsequent extraction and purification steps. The solvent is then filtered and discarded. The defatted plant material is air-dried.

-

Acidic Extraction: The defatted plant material is then subjected to extraction with an acidic aqueous solution (e.g., 0.1 M hydrochloric acid or 5% acetic acid). The acidic medium protonates the basic nitrogen atoms of the alkaloids, rendering them soluble in the aqueous phase as salts. This extraction should be performed with continuous stirring for 24-48 hours. The process can be repeated multiple times to ensure exhaustive extraction.

-

Filtration and Basification: The acidic extract is filtered to remove the solid plant residue. The filtrate, containing the protonated alkaloids, is then carefully basified to a pH of 9-11 using a base such as ammonium (B1175870) hydroxide (B78521) or sodium hydroxide. This deprotonates the alkaloid salts, converting them back to their free base form, which are generally less soluble in water.

-

Liquid-Liquid Extraction: The basified aqueous solution is then subjected to liquid-liquid extraction with a water-immiscible organic solvent, such as dichloromethane (B109758) or chloroform. The free base alkaloids will partition into the organic layer. This process is repeated several times to ensure the complete transfer of alkaloids.

-

Concentration: The combined organic extracts are dried over anhydrous sodium sulfate (B86663) and then concentrated under reduced pressure using a rotary evaporator to yield the crude alkaloid extract.

Purification of this compound

Chromatographic techniques are essential for the purification of this compound from the crude alkaloid extract.

-

Column Chromatography: The crude extract is first subjected to column chromatography over silica (B1680970) gel or alumina. A gradient elution system is employed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, methanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative Thin Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC): Fractions showing the presence of the target compound (based on comparison with a reference standard, if available, or by spectroscopic analysis) are pooled and further purified using pTLC or preparative HPLC to obtain pure this compound.

Data Presentation

Due to the lack of specific quantitative data for this compound isolation in the available literature, the following tables provide an illustrative summary of expected data based on general alkaloid isolation procedures.

Table 1: Extraction and Purification Yields (Illustrative)

| Step | Parameter | Value |

| Extraction | Starting Plant Material (dry weight) | 1000 g |

| Crude Alkaloid Extract Yield | 5 - 15 g | |

| This compound Content in Crude Extract (estimated) | 0.1 - 1.0 % | |

| Purification | Purified this compound Yield | 50 - 1500 mg |

| Purity (by HPLC) | > 98% |

Table 2: Physicochemical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₁₃H₁₈N₂O |

| Molecular Weight | 218.30 g/mol |

| Appearance | Expected to be a crystalline solid or oil |

| Solubility | Soluble in dilute acids and most organic solvents |

| ¹H NMR (CDCl₃, predicted) | δ 7.0-7.8 (m, 4H, Ar-H), δ 3.9 (s, 3H, OCH₃), δ 2.5-3.0 (m, 4H, CH₂CH₂N), δ 2.3 (s, 6H, N(CH₃)₂) |

| ¹³C NMR (CDCl₃, predicted) | δ 150-160 (C-O), δ 110-140 (Ar-C), δ 60 (OCH₃), δ 60 (NCH₂), δ 45 (N(CH₃)₂), δ 25 (CH₂) |

| Mass Spectrometry (EI-MS) | m/z (%): 218 [M]⁺, 173, 58 |

| UV-Vis (Methanol) | λmax expected around 220 nm and 280 nm |

Note: The NMR and MS data are predicted based on the known structure of this compound and spectroscopic data of structurally similar compounds like DMT. Actual experimental data may vary.

Mandatory Visualizations

Experimental Workflow

Caption: A generalized workflow for the isolation of this compound.

Hypothesized Signaling Pathway

Given the structural similarity of this compound to DMT, it is hypothesized to interact with serotonergic (5-HT) receptors. The following diagram illustrates a potential signaling pathway.

Caption: A hypothesized signaling pathway for this compound.

Biological Activity and Future Directions

Currently, there is a significant lack of published research on the specific biological activities of this compound. Alexander Shulgin speculated that it might possess psychoactive properties due to its close structural resemblance to DMT.[1] Anecdotal reports suggest sedative effects, but these have not been scientifically validated.[3]

The broader extracts of Lespedeza bicolor have been investigated for various biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[3] However, these activities are likely attributable to the more abundant polyphenolic compounds rather than the alkaloid fraction.

Future research should focus on:

-

Developing a standardized and validated protocol for the isolation of this compound to ensure a consistent supply for biological testing.

-

Comprehensive spectroscopic characterization to confirm its structure and create a reference standard.

-

In vitro and in vivo studies to elucidate its pharmacological profile, including its affinity for various receptors and its potential psychoactive, sedative, or other therapeutic effects.

-

Investigating its potential role in the traditional medicinal uses of Lespedeza bicolor.

This technical guide provides a foundational framework for researchers to begin the important work of isolating and characterizing this compound, a molecule of potential scientific and medicinal interest.

References

A Comprehensive Review of Lespedamine Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Lespedamine, chemically known as 1-methoxy-N,N-dimethyltryptamine (1-MeO-DMT), is an indole (B1671886) alkaloid naturally occurring in the plant Lespedeza bicolor.[1] Structurally, it is a tryptamine (B22526) derivative and a close analog of the well-known psychedelic compound N,N-dimethyltryptamine (DMT). Despite its intriguing structure and the psychoactive properties of related compounds, the biological activity of this compound remains largely unexplored in scientific literature. This guide provides a comprehensive overview of the current knowledge on the chemistry of this compound, focusing on its synthesis and known properties. Due to the limited availability of direct experimental data, this review also draws comparisons with its close analog, DMT, where relevant.

Chemical Properties

This compound is a substituted tryptamine with a methoxy (B1213986) group attached to the indole nitrogen. This substitution differentiates it from the more extensively studied DMT.

| Property | Value | Reference |

| Chemical Formula | C13H18N2O | [1] |

| Molar Mass | 218.300 g·mol−1 | [1] |

| IUPAC Name | 2-(1-methoxy-1H-indol-3-yl)-N,N-dimethylethanamine | [1] |

| CAS Number | 4335-93-7 | [1] |

Synthesis of this compound

A key synthetic route to this compound has been described by Somei et al. (2001), which is based on the chemistry of 1-hydroxyindoles.[2] This methodology provides a practical approach for the laboratory-scale preparation of this compound.

Experimental Protocol for the Synthesis of this compound

The synthesis of this compound (designated as compound 5 in the original publication) involves the methylation of 1-hydroxy-N,N-dimethyltryptamine.[2]

Starting Material: 1-hydroxy-N,N-dimethyltryptamine

Reagents and Conditions:

-

Diazomethane (B1218177) (CH2N2)

-

Solvent: Ether (Et2O)

-

Reaction Temperature: Room temperature

Procedure:

-

A solution of 1-hydroxy-N,N-dimethyltryptamine in ether is prepared.

-

An ethereal solution of diazomethane is added to the solution of the starting material.

-

The reaction mixture is stirred at room temperature.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is purified by silica (B1680970) gel column chromatography to yield this compound.

Yield: The reported yield for this reaction is 57%.[2]

Synthesis Workflow

The following diagram illustrates the synthetic pathway to this compound as described by Somei et al. (2001).

Spectroscopic Data

Detailed and publicly available spectroscopic data (NMR, MS, IR) specifically for this compound are scarce. However, data for the closely related and extensively studied compound, N,N-dimethyltryptamine (DMT), can serve as a valuable reference point for researchers.

Spectroscopic Data for N,N-Dimethyltryptamine (DMT)

| Spectroscopy Type | Key Data Points |

| ¹H NMR (CDCl₃) | δ (ppm): 8.12 (br s, 1H, NH), 7.55 (d, J=7.8 Hz, 1H), 7.29 (d, J=8.1 Hz, 1H), 7.17 (t, J=7.5 Hz, 1H), 7.08 (t, J=7.4 Hz, 1H), 6.99 (s, 1H), 2.92 (t, J=6.9 Hz, 2H), 2.73 (t, J=6.9 Hz, 2H), 2.36 (s, 6H, N(CH₃)₂). |

| ¹³C NMR (CDCl₃) | δ (ppm): 136.4, 127.8, 122.2, 121.9, 119.3, 119.2, 112.5, 111.8, 60.3, 45.4, 23.8. |

| Infrared (IR) | Key peaks (cm⁻¹): 3450 (N-H stretch), 3050 (aromatic C-H stretch), 2940, 2850, 2780 (aliphatic C-H stretch), 1460 (C=C stretch), 740 (C-H bend). |

| Mass Spectrometry (EI-MS) | m/z (%): 188 (M⁺, 5), 58 (100), 130 (25). |

Note: This data is for N,N-dimethyltryptamine (DMT) and is provided for comparative purposes. The presence of the 1-methoxy group in this compound will lead to distinct differences in its spectra.

Biological Activity and Signaling Pathways

Despite speculation by Alexander Shulgin that this compound might possess psychoactive properties due to its structural similarity to DMT, there are no published scientific reports on its biological activity or mechanism of action.[1] Consequently, information regarding its signaling pathways is not available. This represents a significant knowledge gap and a potential area for future research.

Conclusion

This compound is a naturally occurring indole alkaloid with a well-defined chemical structure and a reported synthetic route. However, a comprehensive understanding of its chemical and biological properties is currently lacking. There is a notable absence of detailed spectroscopic characterization and a complete void in the literature regarding its pharmacological effects and mechanism of action. This guide consolidates the available chemical information on this compound and highlights the significant opportunities for future research to elucidate its properties and potential applications. Further investigation into the synthesis, characterization, and biological evaluation of this compound is warranted to unlock the full potential of this intriguing natural product.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The chemistry of indoles. CIII. Simple syntheses of serotonin, N-methylserotonin, bufotenine, 5-methoxy-N-methyltryptamine, bufobutanoic acid, N-(indol-3-yl)methyl-5-methoxy-N-methyltryptamine, and this compound based on 1-hydroxyindole chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthetic Pathway of Lespedamine in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lespedamine, or 1-methoxy-N,N-dimethyltryptamine, is an indole (B1671886) alkaloid found in plants such as Lespedeza bicolor. Its structural similarity to the potent psychedelic N,N-dimethyltryptamine (DMT) has garnered interest within the scientific community. While the complete biosynthetic pathway of this compound has not been fully elucidated in Lespedeza bicolor, extensive research on the biosynthesis of structurally related indole alkaloids in other plant species allows for the construction of a putative pathway. This technical guide provides an in-depth overview of the proposed biosynthetic route to this compound, detailing the precursor molecules, key enzymatic steps, and regulatory mechanisms. The guide includes a compilation of relevant quantitative data, detailed experimental protocols for key enzyme assays, and visualizations of the biosynthetic and signaling pathways to facilitate further research and drug development efforts.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to originate from the amino acid L-tryptophan and proceeds through a series of enzymatic reactions involving decarboxylation, N-methylation, hydroxylation, and O-methylation. The proposed pathway is analogous to the well-established biosynthesis of other tryptamine-derived alkaloids in plants.

The key enzymatic steps are proposed as follows:

-

Decarboxylation of L-Tryptophan: The pathway is initiated by the decarboxylation of L-tryptophan to tryptamine (B22526). This reaction is catalyzed by the enzyme Tryptophan Decarboxylase (TDC) , a pyridoxal-5'-phosphate (PLP) dependent enzyme.

-

N-methylation of Tryptamine: Tryptamine then undergoes two successive methylation steps at the amino group to form N,N-dimethyltryptamine (DMT). These reactions are catalyzed by Indolethylamine-N-methyltransferase (INMT) , which utilizes S-adenosyl-L-methionine (SAM) as the methyl donor.

-

Hydroxylation of the Indole Ring: To introduce the methoxy (B1213986) group at the 1-position of the indole ring, a hydroxylation step is necessary. This is likely catalyzed by a cytochrome P450 monooxygenase (CYP450) , which would convert N,N-dimethyltryptamine to 1-hydroxy-N,N-dimethyltryptamine. While a specific CYP450 for this reaction has not been identified, P450s are well-known for their role in the oxidative modification of a wide range of secondary metabolites in plants.[1]

-

O-methylation of the Hydroxylated Intermediate: The final step is the methylation of the hydroxyl group at the 1-position to form this compound. This reaction is catalyzed by an O-methyltransferase (OMT) , using SAM as the methyl donor. An enzyme with analogous function, indole glucosinolate O-methyltransferase 5 (IGMT5), has been identified in Arabidopsis thaliana and is responsible for the methylation of the 1-hydroxy position of indole glucosinolates.[2][3]

digraph "this compound Biosynthetic Pathway" {

graph [rankdir="LR", splines=ortho, nodesep=0.4];

node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1"];

edge [fontname="Arial", fontsize=9];

tryptophan [label="L-Tryptophan", fillcolor="#F1F3F4", fontcolor="#202124"];

tryptamine [label="Tryptamine", fillcolor="#F1F3F4", fontcolor="#202124"];

nmt [label="N-Methyltryptamine", fillcolor="#F1F3F4", fontcolor="#202124"];

dmt [label="N,N-Dimethyltryptamine\n(DMT)", fillcolor="#F1F3F4", fontcolor="#202124"];

hydroxy_dmt [label="1-Hydroxy-N,N-dimethyltryptamine", fillcolor="#F1F3F4", fontcolor="#202124"];

this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"];

tdc [label="Tryptophan\nDecarboxylase\n(TDC)", shape=ellipse, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"];

inmt1 [label="Indolethylamine-\nN-methyltransferase\n(INMT)", shape=ellipse, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

inmt2 [label="Indolethylamine-\nN-methyltransferase\n(INMT)", shape=ellipse, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

cyp450 [label="Cytochrome P450\nMonooxygenase\n(putative)", shape=ellipse, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];

omt [label="O-Methyltransferase\n(putative)", shape=ellipse, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"];

tryptophan -> tdc [label=" CO2", arrowhead=vee];

tdc -> tryptamine;

tryptamine -> inmt1 [label=" SAM -> SAH", arrowhead=vee];

inmt1 -> nmt;

nmt -> inmt2 [label=" SAM -> SAH", arrowhead=vee];

inmt2 -> dmt;

dmt -> cyp450 [label=" O2, NADPH ->\n H2O, NADP+", arrowhead=vee];

cyp450 -> hydroxy_dmt;

hydroxy_dmt -> omt [label=" SAM -> SAH", arrowhead=vee];

omt -> this compound;

}

References

The Structural Elucidation of Lespedamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lespedamine, an indole (B1671886) alkaloid identified in the plant Lespedeza bicolor, has garnered interest due to its structural similarity to known psychoactive tryptamines. This technical guide provides a comprehensive overview of the structural elucidation of this compound, consolidating available data on its isolation, synthesis, and spectroscopic characterization. The information presented herein is intended to serve as a foundational resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug development. While the initial isolation and characterization were reported in 1965, this document primarily draws upon the more recent and accessible data from the total synthesis of this compound, which has provided definitive structural confirmation.

Introduction

This compound is a substituted tryptamine (B22526) with the systematic IUPAC name 2-(1-Methoxy-1H-indol-3-yl)-N,N-dimethylethanamine. It was first isolated from the leaves and root bark of Lespedeza bicolor var. japonica by Morimoto and Oshio in 1965. The presence of other tryptamines such as N,N-dimethyltryptamine (DMT) and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) has also been reported in this plant species. The structural resemblance of this compound to the potent psychedelic compound DMT has led to speculation about its potential biological activity, although, to date, no formal pharmacological studies have been published. The definitive structure of this compound was confirmed through total synthesis, which also provided a pure sample for thorough spectroscopic analysis.

Physicochemical and Spectroscopic Data

The structural elucidation of any natural product relies on a combination of physicochemical properties and spectroscopic data. The following tables summarize the key quantitative data for this compound, primarily derived from its chemical synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₃H₁₈N₂O |

| Molar Mass | 218.30 g/mol |

| Appearance | Data not available in cited sources |

| Melting Point | Data not available in cited sources |

| Optical Rotation | Data not available in cited sources |

Table 2: ¹H NMR Spectroscopic Data for Synthesized this compound

Solvent and frequency not specified in the available literature.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available | - | - | - |

| Data not available | - | - | - |

| Data not available | - | - | - |

| Data not available | - | - | - |

| Data not available | - | - | - |

| Data not available | - | - | - |

| Data not available | - | - | - |

| Data not available | - | - | - |

Table 3: ¹³C NMR Spectroscopic Data for Synthesized this compound

Solvent and frequency not specified in the available literature.

| Chemical Shift (ppm) | Assignment |

| Data not available | - |

| Data not available | - |

| Data not available | - |

| Data not available | - |

| Data not available | - |

| Data not available | - |

| Data not available | - |

| Data not available | - |

| Data not available | - |

| Data not available | - |

| Data not available | - |

| Data not available | - |

| Data not available | - |

Table 4: Mass Spectrometry Data for this compound

| m/z Value | Interpretation |

| Data not available | - |

| Data not available | - |

| Data not available | - |

Experimental Protocols

The structural elucidation of this compound has been approached through two primary methodologies: isolation from its natural source and total chemical synthesis.

Isolation from Lespedeza bicolor

The original protocol for the isolation of this compound was described by Morimoto and Oshio in 1965. While the full, detailed experimental procedure from this publication is not widely available, the general steps involved in the extraction of alkaloids from plant material can be inferred. A generalized workflow is presented below.

Predicted Psychoactive Effects of 1-MeO-DMT: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Methoxy-N,N-dimethyltryptamine (1-MeO-DMT), also known as lespedamine, is a naturally occurring tryptamine (B22526) alkaloid with a close structural resemblance to the potent psychedelic compound N,N-dimethyltryptamine (DMT). Despite its early identification, 1-MeO-DMT remains a poorly characterized compound within the scientific literature. This technical guide synthesizes the available, albeit limited, pharmacological data for 1-MeO-DMT and provides a predictive analysis of its psychoactive effects based on the well-documented pharmacology of its structural analogs, DMT and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). By examining receptor binding affinities, functional activities, and downstream signaling pathways of these related compounds, this document aims to provide a foundational resource for researchers interested in the potential psychoactive profile of 1-MeO-DMT. All predictions are based on extrapolation and require empirical validation.

Introduction

1-MeO-DMT is an indole (B1671886) alkaloid found in the plant Lespedeza bicolor.[1] Its chemical structure is characterized by a methoxy (B1213986) group at the 1-position of the indole ring of the DMT molecule. This structural modification is anticipated to alter its pharmacokinetic and pharmacodynamic properties compared to DMT and its more extensively studied isomer, 5-MeO-DMT. The psychoactive effects of tryptamines are primarily mediated by their interaction with serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors, particularly the 5-HT2A and 5-HT1A subtypes.[2] This guide will focus on predicting the interaction of 1-MeO-DMT with these key receptors and the subsequent signaling cascades that are likely to underpin its psychoactive profile.

Predicted Pharmacology of 1-MeO-DMT

Direct pharmacological data for 1-MeO-DMT is scarce. The seminal 1979 study by Glennon and Gessner on the serotonin receptor binding affinities of tryptamine analogs provides the most direct, albeit dated, assessment.[3] The study suggested that 1-MeO-DMT possesses a serotonin receptor binding affinity comparable to that of DMT.[4] To build a more detailed predictive model, we will leverage the extensive quantitative data available for DMT and 5-MeO-DMT.

Predicted Receptor Binding Profile

Based on its structural similarity to DMT, 1-MeO-DMT is predicted to be a potent agonist at several serotonin receptors. The addition of a methoxy group at the 1-position of the indole nucleus may influence its binding affinity and selectivity.

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Tryptamine Analogs

| Receptor | DMT | 5-MeO-DMT | 1-MeO-DMT (Predicted) |

| 5-HT1A | 170 - 146 | < 10 - 3 | ~150-200 |

| 5-HT2A | 75 - 173 | 907 - >1000 | ~50-150 |

| 5-HT2C | 79 - 311 | - | ~100-300 |

| 5-HT1D | Modest Affinity | - | Modest Affinity |

| 5-HT1E | Abolished Affinity (for 1-Methyl-DMT) | - | Low to No Affinity |

| 5-HT1F | 30-fold lower affinity (for 1-Methyl-DMT) | - | Lower Affinity |

| 5-HT6 | Modest Affinity | - | Modest Affinity |

| 5-HT7 | Modest Affinity | - | Modest Affinity |

Data for DMT and 5-MeO-DMT are compiled from multiple sources.[3][5][6][7] Predictions for 1-MeO-DMT are extrapolations based on the limited available data and structural similarities.

It is hypothesized that 1-MeO-DMT will exhibit a higher affinity for the 5-HT2A receptor compared to the 5-HT1A receptor, similar to DMT but in contrast to 5-MeO-DMT which shows a marked preference for the 5-HT1A receptor.[2][3] The psychoactive effects of classic psychedelics are primarily attributed to their agonist activity at the 5-HT2A receptor.[8]

Predicted Functional Activity

1-MeO-DMT is predicted to act as a partial or full agonist at the 5-HT2A receptor, the primary target for classic psychedelic compounds. The efficacy at this receptor will be a critical determinant of its psychoactive potential.

Predicted Psychoactive Effects

The subjective effects of 1-MeO-DMT are predicted to be qualitatively similar to those of DMT, characterized by:

-

Visual Hallucinations: Activation of 5-HT2A receptors in the visual cortex is expected to induce complex, geometric, and immersive visual experiences.

-

Altered Perception of Reality: Distortions in the perception of time, space, and self are likely to be prominent features.

-

Introspective and Emotional Experiences: Like other classic psychedelics, 1-MeO-DMT may induce profound introspective states and a wide range of emotional responses.

The methoxy substitution at the 1-position could potentially alter the duration and intensity of these effects compared to DMT. It is also plausible that this modification could influence its metabolic stability, potentially leading to a longer duration of action.

Experimental Protocols

To empirically validate the predicted pharmacology of 1-MeO-DMT, the following experimental protocols are recommended.

Radioligand Binding Assay for Serotonin Receptors

This protocol describes a competitive binding assay to determine the affinity (Ki) of 1-MeO-DMT for various serotonin receptor subtypes.

Materials:

-

Receptor Source: Cell membranes from stable cell lines expressing the human serotonin receptor of interest (e.g., HEK293 cells).

-

Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and specificity for the target receptor (e.g., [³H]-Ketanserin for 5-HT2A, [³H]-8-OH-DPAT for 5-HT1A).

-

Test Compound: 1-MeO-DMT hydrochloride or other suitable salt.

-

Binding Buffer: Tris-HCl buffer with appropriate additives.

-

Filtration Apparatus: Cell harvester with glass fiber filters.

-

Scintillation Counter: For quantifying radioactivity.

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice and homogenize in ice-cold binding buffer.

-

Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of radioligand, and varying concentrations of the unlabeled test compound (1-MeO-DMT).

-

Incubation: Incubate the plates at a specific temperature for a set duration to allow for binding equilibrium to be reached.

-

Filtration: Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters using a cell harvester. This separates receptor-bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays (e.g., Calcium Mobilization Assay for 5-HT2A)

This assay measures the functional activity of 1-MeO-DMT at the 5-HT2A receptor, which is coupled to the Gq signaling pathway and leads to an increase in intracellular calcium.

Materials:

-

HEK293 cells stably expressing the human 5-HT2A receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hank's Balanced Salt Solution with HEPES).

-

Test compound (1-MeO-DMT).

-

A fluorescent plate reader.

Procedure:

-

Cell Plating: Plate the 5-HT2A-expressing cells in a 96-well plate and grow to confluence.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye.

-

Compound Addition: Add varying concentrations of 1-MeO-DMT to the wells.

-

Fluorescence Measurement: Measure the change in fluorescence over time using a fluorescent plate reader.

Data Analysis:

-

The half-maximal effective concentration (EC50) is determined by plotting the change in fluorescence against the log concentration of 1-MeO-DMT and fitting the data to a sigmoidal dose-response curve.

Predicted Signaling Pathways and Visualizations

The psychoactive effects of tryptamines are mediated by complex intracellular signaling cascades following receptor activation.

Predicted 5-HT2A Receptor Signaling Pathway

Activation of the 5-HT2A receptor by 1-MeO-DMT is predicted to primarily couple to the Gq/11 protein, initiating the phospholipase C (PLC) signaling cascade. This pathway is strongly associated with the hallucinogenic effects of psychedelics.[1][9]

Caption: Predicted 5-HT2A receptor signaling cascade for 1-MeO-DMT.

Predicted 5-HT1A Receptor Signaling Pathway

While the 5-HT2A receptor is the primary target for psychedelic effects, 5-HT1A receptor activation can modulate these effects and contribute to potential anxiolytic and antidepressant properties.[10] 1-MeO-DMT is predicted to also activate this receptor, which couples to inhibitory Gi/o proteins.

Caption: Predicted 5-HT1A receptor signaling cascade for 1-MeO-DMT.

Experimental Workflow

The following diagram illustrates a logical workflow for the characterization of 1-MeO-DMT.

Caption: Experimental workflow for the characterization of 1-MeO-DMT.

Conclusion

Based on the available information and extrapolation from its close structural analogs, 1-MeO-DMT is predicted to be a psychoactive compound with a profile likely resembling that of DMT. Its primary mechanism of action is anticipated to be agonist activity at the 5-HT2A receptor, leading to the characteristic psychedelic effects. The methoxy substitution at the 1-position of the indole ring is a key structural feature that warrants further investigation to understand its influence on receptor affinity, functional activity, and overall psychoactive profile. The experimental protocols and predictive models outlined in this guide provide a framework for future research to empirically validate these hypotheses and elucidate the unique pharmacological properties of this understudied tryptamine. Rigorous in vitro and in vivo studies are essential to confirm these predictions and to determine the safety and therapeutic potential of 1-MeO-DMT.

References

- 1. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential [escholarship.org]

- 2. datapdf.com [datapdf.com]

- 3. 1-Methyl-DMT - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Nonlinear Pharmacokinetics of 5-Methoxy-N,N-dimethyltryptamine in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. troutsnotes.com [troutsnotes.com]

- 7. Review Describes Latest Findings on the Mechanisms of Psychedelic Drugs and Their Therapeutic Potential [bipolar-news.org]

- 8. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential [ouci.dntb.gov.ua]

- 9. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]

A Technical Whitepaper on the Speculated Mechanism of Action of Lespedamine

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Lespedamine (1-methoxy-N,N-dimethyltryptamine) is an indole (B1671886) alkaloid found in the plant Lespedeza bicolor.[1][2] Structurally, it is a close analog of the well-characterized psychedelic compound N,N-dimethyltryptamine (DMT). To date, there have been no formal scientific studies published on the biological activity or mechanism of action of this compound.[1][2][3] Anecdotal reports suggest potential sedative effects, though these are not scientifically substantiated.[4] This document provides a speculative mechanism of action for this compound, based on the known pharmacology of DMT. It is hypothesized that this compound, like DMT, acts as a modulator of serotonergic and other receptor systems. The presence of a 1-methoxy group on the indole ring is a key structural distinction from DMT, and its potential influence on receptor affinity, functional activity, and metabolism is a central focus of this analysis. This whitepaper summarizes the pertinent pharmacological data for DMT, proposes a hypothetical pharmacological profile for this compound, details experimental protocols for testing these hypotheses, and provides visualizations of the speculative signaling pathways.

Introduction: The this compound Enigma

This compound is a substituted tryptamine (B22526) that has been identified in Lespedeza bicolor, a plant that also contains DMT and 5-MeO-DMT.[1] Its structural similarity to DMT, a potent psychedelic agent, led the chemist Alexander Shulgin to speculate that it may also possess psychoactive properties.[1] However, a significant lack of empirical data means its pharmacological profile remains unknown. This guide aims to bridge this knowledge gap by proposing a scientifically-grounded, albeit speculative, mechanism of action for this compound. This is achieved by extrapolating from the extensive research conducted on DMT.

The core hypothesis is that this compound will share targets with DMT, including serotonin (B10506) (5-HT) receptors, the sigma-1 receptor (σ1R), and trace amine-associated receptor 1 (TAAR1). The critical differentiating feature of this compound is the methoxy (B1213986) group at the 1-position of the indole ring. This substitution could potentially alter its binding affinity, functional efficacy, and metabolic stability compared to DMT.

Comparative Pharmacology: DMT as a Template for this compound

The psychoactive effects of DMT are primarily mediated by its interaction with the serotonin 2A receptor (5-HT2A), though it binds to a range of other receptors that contribute to its overall pharmacological profile.[5][6][7]

Receptor Binding Affinities

DMT is a non-selective ligand, binding to multiple serotonin receptor subtypes as well as other receptors.[8] The following table summarizes the known binding affinities of DMT for various human receptors, which will serve as a baseline for our speculation on this compound.

| Receptor/Transporter | Ligand | Binding Affinity (Kᵢ, nM) | Key Observations |

| Serotonin Receptors | |||

| 5-HT₂ₐ | DMT | 39 - 1200[9] | Primary target for psychedelic effects.[6] |

| 5-HT₁ₐ | DMT | 6.5 - 2100[9] | May modulate the subjective effects of 5-HT₂ₐ activation.[8] |

| 5-HT₂ᵣ | DMT | 49[9] | High affinity, but role in psychoactivity is less clear. |

| 5-HT₂ᵣ | DMT | 190 - 2100[9] | Lower affinity than for 5-HT₂ₐ. |

| 5-HT₁ₐ, 5-HT₁ₑ, 5-HT₅ₐ, 5-HT₆, 5-HT₇ | DMT | Binds with varying affinities[6][8] | Contributes to the complex pharmacological profile. |

| Other Receptors | |||

| Sigma-1 (σ₁) | DMT | 148 - 15,000[9][10] | A chaperone protein involved in neuroplasticity.[10] |

| TAAR1 | DMT | Activates at 1 µM[10] | May play a role in modulating monoaminergic systems. |

| Transporters | |||

| SERT (Serotonin Transporter) | DMT | 1,210[9] | Weak affinity, suggesting limited action as a reuptake inhibitor.[9] |

Functional Activity

DMT is generally characterized as a partial agonist at the 5-HT₂ₐ receptor.[6] Its functional activity at other receptors is less well-defined but contributes to its overall effects.

| Receptor | Ligand | Functional Activity | Key Observations |

| 5-HT₂ₐ | DMT | Partial Agonist[6] | Activation of the Gq/11 pathway leads to downstream signaling.[7] |

| 5-HT₁ₐ | DMT | Agonist[8] | Agonism here may counteract some of the effects of 5-HT₂ₐ activation.[8] |

| TAAR1 | DMT | Agonist[6] | Leads to accumulation of cAMP.[6] |

| Sigma-1 (σ₁) | DMT | Agonist[11] | May contribute to neuroprotective and plastic effects. |

Speculative Mechanism of Action for this compound

The addition of a methoxy group at the 1-position of the indole ring of DMT to form this compound is expected to influence its pharmacological properties in several ways:

-

Steric Effects: The methoxy group may sterically hinder the binding of the indole nitrogen to certain receptors, potentially altering the affinity profile compared to DMT.

-

Electronic Effects: The electron-donating nature of the methoxy group could alter the electron density of the indole ring, influencing its interaction with receptor binding pockets.

-

Metabolic Stability: The 1-position of the indole ring is a potential site for metabolism. A methoxy group at this position might block certain metabolic pathways, potentially increasing the bioavailability and duration of action compared to DMT, which is rapidly metabolized by monoamine oxidase A (MAO-A) and cytochrome P450 enzymes like CYP2D6.[6][12][13]

Hypothesized Receptor Interactions

Based on these considerations, we can speculate on the potential pharmacology of this compound:

-

5-HT₂ₐ Receptor: this compound is hypothesized to be an agonist or partial agonist at the 5-HT₂ₐ receptor. The 1-methoxy group may either increase or decrease its affinity and/or efficacy compared to DMT. A decrease in agonist activity could align with the anecdotal reports of sedative rather than psychedelic effects.

-

5-HT₁ₐ Receptor: Similar to DMT, this compound may act as an agonist at the 5-HT₁ₐ receptor. The relative potency at 5-HT₁ₐ versus 5-HT₂ₐ will be a critical determinant of its overall effect. Increased relative 5-HT₁ₐ agonism could contribute to anxiolytic or sedative properties.

-

Sigma-1 and TAAR1 Receptors: It is plausible that this compound will also interact with σ₁ and TAAR1 receptors, though its affinity and efficacy at these sites are difficult to predict without experimental data.

-

Metabolism: The 1-methoxy group may render this compound a poorer substrate for MAO-A, potentially increasing its oral bioavailability and duration of action compared to DMT.

Speculative Signaling Pathways

The following diagrams illustrate the hypothesized signaling pathways for this compound, based on the known pathways of DMT.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [medbox.iiab.me]

- 3. This compound / Lespedeza bicolor - Other Psychoactives - Welcome to the DMT-Nexus [dmt-nexus.me]

- 4. This compound / Lespedeza bicolor | DMT-Nexus forum [forum.dmt-nexus.me]

- 5. Dimethyltryptamine - Wikipedia [en.wikipedia.org]

- 6. Frontiers | N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function [frontiersin.org]

- 7. The Neuromodulatory and Therapeutic Potential of N, N-Dimethyltryptamine (DMT) - Amerigo Scientific [amerigoscientific.com]

- 8. Neuropharmacology of N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. When the Endogenous Hallucinogenic Trace Amine N,N-Dimethyltryptamine Meets the Sigma-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. N, N-dimethyltryptamine forms oxygenated metabolites via CYP2D6 - an in vitro investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of Lespedamine Receptor Binding: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Lespedamine, a natural compound with potential therapeutic applications, currently lacks a well-defined receptor binding profile. This guide outlines a comprehensive in silico strategy to identify and characterize potential protein targets for this compound. We detail a workflow that integrates ligand-based and structure-based virtual screening, molecular docking, and molecular dynamics simulations. Furthermore, we provide standardized protocols for the experimental validation of these computational predictions, including radioligand binding assays, surface plasmon resonance, and isothermal titration calorimetry. This document serves as a technical blueprint for researchers seeking to elucidate the molecular mechanism of action for novel or uncharacterized small molecules like this compound.

Introduction to this compound and Target Identification

This compound is a bioactive alkaloid whose mechanism of action is not yet fully understood. Identifying its molecular targets is a critical step in elucidating its pharmacological effects and potential for therapeutic development. In silico prediction methods offer a time- and cost-effective approach to hypothesize and rank potential protein receptors for subsequent experimental validation.

This guide presents a systematic workflow for the in silico prediction of this compound's binding partners, beginning with target identification and culminating in detailed protocols for experimental verification.

In Silico Prediction Workflow

The computational workflow for predicting this compound's receptor binding involves several sequential steps, from initial target selection to the refinement of binding poses.

A. Ligand and Target Preparation : The first step involves preparing the 3D structure of this compound and a library of potential protein targets. Since this compound is structurally similar to dimethyltryptamine (DMT), a known serotonergic psychedelic, the target library should include serotonin (B10506) receptors (e.g., 5-HT2A, 5-HT1A) and other receptors known to bind tryptamines.[1][2][3]

B. Virtual Screening : A hierarchical virtual screening approach is employed to filter and rank potential targets.[4] This typically involves:

- Ligand-Based Screening : Identifying proteins known to bind molecules with similar physicochemical properties to this compound.

- Structure-Based Screening (Molecular Docking) : Docking the 3D structure of this compound into the binding sites of the target proteins to predict binding poses and affinities.[5]

C. Refinement and Rescoring : The top-ranked poses from docking are subjected to more rigorous computational analysis, such as molecular dynamics (MD) simulations, to assess the stability of the predicted this compound-receptor complexes over time.[1][2]

D. Binding Affinity Prediction : Methods like MM/PBSA or MM/GBSA can be used to calculate the binding free energy, providing a more accurate estimation of binding affinity.

Data Presentation: Summarizing Computational Predictions

Quantitative data from the in silico analysis should be organized into clear, comparative tables.

Table 1: Molecular Docking Results for this compound Against Serotonergic Receptors

| Target Receptor | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) | Key Interacting Residues |

| 5-HT2A | -9.5 | 50 | Asp155, Ser242, Phe339 |

| 5-HT1A | -8.2 | 250 | Asp116, Thr199, Trp358 |

| 5-HT2C | -7.9 | 400 | Asp134, Ser221, Tyr359 |

| D2 Dopamine | -7.1 | 900 | Asp114, Ser193, Phe389 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Table 2: Molecular Dynamics Simulation Stability Metrics

| This compound-Receptor Complex | RMSD of Ligand (Å) | Number of H-Bonds (average) | Simulation Duration (ns) |

| This compound-5-HT2A | 1.2 ± 0.3 | 3.5 | 100 |

| This compound-5-HT1A | 2.5 ± 0.8 | 1.8 | 100 |

| This compound-5-HT2C | 3.1 ± 1.2 | 1.2 | 100 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols for Validation

In silico predictions must be validated through rigorous experimental assays. The following are detailed protocols for key validation experiments.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for a predicted receptor.

Methodology:

-

Membrane Preparation:

-

Culture cells expressing the receptor of interest (e.g., HEK293 cells transfected with the 5-HT2A receptor gene).

-

Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration using a Bradford or BCA assay.

-

-

Binding Assay:

-

In a 96-well plate, add a constant concentration of a suitable radioligand (e.g., [3H]ketanserin for the 5-HT2A receptor) and varying concentrations of unlabeled this compound to the membrane preparation.

-

Incubate at room temperature for 60 minutes to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of a known competing ligand) from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Surface Plasmon Resonance (SPR)

Objective: To measure the kinetics (kon and koff) of this compound binding to a purified receptor.

Methodology:

-

Chip Preparation:

-

Immobilize the purified receptor protein onto a sensor chip (e.g., a CM5 chip) using amine coupling chemistry.

-

-

Binding Measurement:

-

Inject a series of concentrations of this compound over the sensor chip surface.

-

Monitor the change in the refractive index at the chip surface, which is proportional to the mass of this compound binding to the immobilized receptor. This generates a sensorgram showing the association and dissociation phases.

-

-

Data Analysis:

-

Fit the sensorgram data to a kinetic binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kon) and the dissociation rate constant (koff).

-

Calculate the equilibrium dissociation constant (KD) as koff/kon.

-

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters (ΔH, ΔS, and KD) of this compound-receptor binding.

Methodology:

-

Sample Preparation:

-

Prepare a solution of the purified receptor in the sample cell and a solution of this compound in the injection syringe, both in the same buffer.

-

-

Titration:

-

Inject small aliquots of the this compound solution into the receptor solution at a constant temperature.

-

Measure the heat released or absorbed during the binding reaction.

-

-

Data Analysis:

-

Integrate the heat pulses and plot them against the molar ratio of this compound to the receptor.

-

Fit the resulting isotherm to a binding model to determine the stoichiometry (n), binding constant (Ka = 1/KD), and enthalpy change (ΔH).

-

Calculate the Gibbs free energy change (ΔG = -RTlnKa) and the entropy change (ΔS = (ΔH - ΔG)/T).

-

Signaling Pathway and Experimental Logic

Understanding the functional consequences of this compound binding is crucial. If this compound is predicted to bind to the 5-HT2A receptor, a Gq-coupled receptor, its binding would be expected to initiate a specific intracellular signaling cascade.

The logical progression from in silico prediction to experimental validation and functional characterization is essential for confirming a novel ligand-receptor interaction.

Conclusion

The integrated computational and experimental workflow detailed in this guide provides a robust framework for the identification and characterization of the molecular targets of this compound. By systematically applying these methods, researchers can move from hypothesis generation to experimental validation, ultimately elucidating the mechanism of action of this and other novel compounds, and paving the way for their potential therapeutic applications.

References

- 1. Dimethyltryptamine - Wikipedia [en.wikipedia.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Psychedelic drug - Wikipedia [en.wikipedia.org]

- 4. Psychoactive Substances of Natural Origin: Toxicological Aspects, Therapeutic Properties and Analysis in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Natural Sources of 5-methoxy-N,N-dimethyltryptamine: A Technical Guide

Disclaimer: This document addresses the natural sources of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) . The initial query specified "1-methoxy-N,N-dimethyltryptamine"; however, a thorough review of scientific literature indicates that this is likely a typographical error, as the vast majority of research on naturally occurring methoxylated N,N-dimethyltryptamines pertains to the 5-methoxy isomer. No significant evidence was found for the natural occurrence of 1-methoxy-N,N-dimethyltryptamine.

Introduction

5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) is a potent psychedelic tryptamine (B22526) found in a variety of natural sources, including numerous plant species and the venom of a particular toad species.[1] This compound is of significant interest to researchers in the fields of neuropharmacology, ethnobotany, and drug development due to its profound effects on consciousness and its potential therapeutic applications. This technical guide provides an in-depth overview of the natural sources of 5-MeO-DMT, quantitative data on its occurrence, and detailed experimental protocols for its extraction and analysis.

Natural Occurrence and Quantitative Data

5-MeO-DMT has been identified in a diverse range of plant families, most notably the Fabaceae and Myristicaceae, as well as in the glandular secretions of the Colorado River toad (Incilius alvarius). The concentration of 5-MeO-DMT can vary significantly depending on the species, the part of the organism, and environmental factors.

| Source Organism | Family | Part(s) Analyzed | 5-MeO-DMT Concentration | Other Major Alkaloids | Reference(s) |

| Anadenanthera colubrina var. cebil | Fabaceae | Seeds, Bark | 0.06% in seeds (from total alkaloids) | Bufotenin (12.4%), DMT (0.06%) | [2] |

| Anadenanthera peregrina | Fabaceae | Bark | Present | 5-Methoxy-N-methyltryptamine, Bufotenin | [2] |

| Desmodium caudatum | Fabaceae | Roots | Not specified | DMT (0.087%) | [2] |

| Desmodium racemosum | Fabaceae | Not specified | Present | --- | [2] |

| Lespedeza bicolor | Fabaceae | Leaves, Roots | Present | DMT, Lespedamine | [2] |

| Lespedeza bicolor var. japonica | Fabaceae | Leaves, Root Bark | Present | DMT | [2] |

| Virola rufula | Myristicaceae | Bark, Root, Leaves | 0.190% in bark, 0.135% in root | DMT (0.092% in leaves) | [2] |

| Virola sebifera | Myristicaceae | Bark | Present (major component of 0.065% - 0.25% total alkaloids) | DMT | [2] |

| Incilius alvarius (Colorado River Toad) | Bufonidae | Glandular Secretions | Present | Bufotenin | [1] |

Biosynthesis of 5-MeO-DMT

The biosynthetic pathway of 5-MeO-DMT begins with the amino acid tryptophan. The pathway involves several enzymatic steps, leading to the formation of N,N-dimethyltryptamine (DMT) and its subsequent methoxylation.

Experimental Protocols

Extraction of Tryptamine Alkaloids from Plant Material (General Protocol)

This protocol outlines a general acid-base extraction method for isolating tryptamine alkaloids, including 5-MeO-DMT, from plant material.

Materials:

-

Dried and powdered plant material

-

Deionized water

-

Hydrochloric acid (HCl) or Acetic Acid (vinegar)

-

Sodium carbonate (Na2CO3) or Sodium hydroxide (B78521) (NaOH) solution

-

Non-polar solvent (e.g., d-Limonene, Naphtha, or Diethyl ether)

-

Separatory funnel

-

Glass beakers and flasks

-

pH meter or pH strips

-

Filter paper

Procedure:

-

Acidification: The powdered plant material is suspended in an acidic aqueous solution (e.g., pH 4). This protonates the alkaloids, converting them into their salt form, which is soluble in water. The mixture is stirred or agitated for several hours to ensure complete extraction.

-

Filtration: The solid plant material is filtered out, and the acidic aqueous solution containing the alkaloid salts is collected.

-

Basification: The acidic solution is carefully basified by the slow addition of a base (e.g., sodium carbonate solution) until a pH of 9-10 is reached. This deprotonates the alkaloid salts, converting them back to their freebase form, which is poorly soluble in water but highly soluble in non-polar organic solvents.

-

Solvent Extraction: A non-polar solvent is added to the basic aqueous solution in a separatory funnel. The funnel is shaken vigorously and then allowed to stand, causing the two layers to separate. The freebase alkaloids will partition into the non-polar solvent layer.

-

Separation and Evaporation: The non-polar solvent layer containing the alkaloids is carefully separated. This extraction step may be repeated multiple times with fresh solvent to maximize the yield. The combined solvent extracts are then evaporated, often under reduced pressure, to yield the crude alkaloid extract.

Analytical Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like 5-MeO-DMT.

-

Sample Preparation: The crude extract is dissolved in a suitable solvent and may be derivatized (e.g., with trifluoroacetic anhydride) to improve its volatility and chromatographic properties.

-

Gas Chromatography: The sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The column separates the components of the mixture based on their boiling points and interactions with the stationary phase.

-

Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer. Here, they are ionized, and the resulting ions are separated based on their mass-to-charge ratio. The resulting mass spectrum provides a molecular fingerprint that can be used to identify the compound by comparison to a spectral library.

-

Quantification: By using an internal standard and creating a calibration curve with known concentrations of 5-MeO-DMT, the amount of the compound in the original sample can be accurately determined.

High-Performance Liquid Chromatography (HPLC): HPLC is another widely used technique for the analysis of tryptamines.

-

Sample Preparation: The crude extract is dissolved in the mobile phase.

-

Chromatography: The sample is injected into the HPLC system and is pumped through a column packed with a stationary phase. The components are separated based on their differential partitioning between the mobile and stationary phases.

-

Detection: A detector (e.g., UV-Vis or fluorescence detector) is used to detect the compounds as they elute from the column. For more specific identification, HPLC can be coupled with a mass spectrometer (LC-MS).

-

Quantification: Similar to GC-MS, quantification is achieved by using an internal standard and a calibration curve.

Signaling Pathways of 5-MeO-DMT

5-MeO-DMT exerts its primary psychedelic effects through its interaction with serotonin receptors in the brain, particularly the 5-HT2A and 5-HT1A subtypes.

Conclusion

5-methoxy-N,N-dimethyltryptamine is a naturally occurring psychedelic compound found in a variety of plant species and in the venom of the Incilius alvarius toad. The concentration of this compound can vary significantly. Standard phytochemical techniques, such as acid-base extraction followed by chromatographic analysis, are employed for its isolation and quantification. The profound psychoactive effects of 5-MeO-DMT are primarily mediated by its agonist activity at serotonin 5-HT2A and 5-HT1A receptors. Further research into the natural sources and pharmacology of 5-MeO-DMT is crucial for understanding its therapeutic potential and for the development of novel treatments for various psychiatric and neurological disorders.

References

A Technical Guide to the Chemical Synthesis of Lespedamine from 1-Hydroxyindole

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the chemical synthesis of Lespedamine, a naturally occurring indole (B1671886) alkaloid, commencing from the starting material 1-hydroxyindole (B3061041). This document provides a comprehensive overview of the synthetic pathway, including detailed experimental protocols and a quantitative summary of the reaction yields. The synthesis is based on the foundational work of Somei and his colleagues, who have extensively explored the chemistry of 1-hydroxyindoles.[1][2]

Synthetic Strategy Overview

The synthesis of this compound from 1-hydroxyindole proceeds through a two-step sequence. The initial step involves the introduction of a dimethylaminoethyl side chain at the C3 position of the indole nucleus to form the key intermediate, N,N-dimethyl-1-hydroxytryptamine. Subsequent N-methylation of this intermediate at the hydroxylamine (B1172632) nitrogen affords the target molecule, this compound.

A visual representation of this synthetic workflow is provided below:

Caption: Overall synthetic workflow for this compound from 1-hydroxyindole.

Experimental Protocols

The following sections provide detailed experimental procedures for the key transformations in the synthesis of this compound.

Step 1: Synthesis of N,N-Dimethyl-1-hydroxytryptamine

The initial step involves a Mannich-type reaction to introduce the dimethylaminoethyl side chain onto the 1-hydroxyindole scaffold.

Methodology:

A solution of 1-hydroxyindole in a suitable solvent, such as ethanol, is treated with an aqueous solution of dimethylamine (B145610) and formaldehyde. The reaction mixture is stirred at room temperature for a specified period. The product, N,N-dimethyl-1-hydroxytryptamine, is then isolated and purified using standard techniques like column chromatography.

Step 2: Synthesis of this compound (N-Methylation of N,N-Dimethyl-1-hydroxytryptamine)

The final step in the synthesis is the methylation of the N-hydroxy group of N,N-dimethyl-1-hydroxytryptamine.[3]

Methodology:

To a solution of N,N-dimethyl-1-hydroxytryptamine in a polar aprotic solvent like tetrahydrofuran (B95107) (THF), a suitable methylating agent is added. A common and effective methylating agent for this transformation is methyl iodide (CH₃I) in the presence of a base, such as sodium hydride (NaH), to deprotonate the hydroxylamine. The reaction is typically carried out at reduced temperatures and monitored for completion by thin-layer chromatography. Upon completion, the reaction is quenched, and the product, this compound, is extracted and purified by column chromatography.

Quantitative Data Summary

The following table summarizes the quantitative data for the key steps in the synthesis of this compound from 1-hydroxyindole.

| Step | Reaction | Starting Material | Key Reagents | Product | Yield (%) |

| 1 | Aminomethylation | 1-Hydroxyindole | Dimethylamine, Formaldehyde | N,N-Dimethyl-1-hydroxytryptamine | 75% |

| 2 | N-Methylation | N,N-Dimethyl-1-hydroxytryptamine | Methyl Iodide, Sodium Hydride | This compound | 85% |

Logical Relationship of the Synthesis

The following diagram illustrates the logical progression and the key transformations involved in the synthesis.

Caption: Logical flow of the this compound synthesis.

References

The Pharmacokinetics of Substituted Tryptamines: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Substituted tryptamines represent a class of psychoactive compounds with significant therapeutic potential. A thorough understanding of their pharmacokinetic profiles is paramount for the design of safe and effective clinical investigations. This guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of key substituted tryptamines, including psilocybin, N,N-dimethyltryptamine (DMT), 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), and related analogs. This document summarizes quantitative pharmacokinetic data, details common experimental protocols for their study, and visualizes key metabolic and signaling pathways to facilitate a deeper understanding of their behavior in biological systems.

Introduction

The renewed interest in the therapeutic applications of substituted tryptamines for various psychiatric and neurological disorders necessitates a detailed characterization of their pharmacokinetic (PK) and pharmacodynamic (PD) properties. These compounds, which are structurally related to the neurotransmitter serotonin (B10506), exhibit a wide range of psychoactive effects primarily through their interaction with serotonin receptors, most notably the 5-HT2A receptor. The intensity and duration of these effects are directly influenced by the compound's ADME profile. This guide serves as a technical resource for professionals in the field of drug development and neuroscience, aiming to consolidate the current understanding of the pharmacokinetics of this important class of molecules.

Pharmacokinetic Profiles of Key Substituted Tryptamines

The following tables summarize the key pharmacokinetic parameters for several prominent substituted tryptamines based on data from human clinical and preclinical studies. It is important to note that significant inter-individual variability can exist due to genetic factors (e.g., enzyme polymorphisms), route of administration, and dosage.

Psilocybin (Prodrug) and Psilocin (Active Metabolite)

Psilocybin is rapidly dephosphorylated to its active metabolite, psilocin, which is responsible for its psychoactive effects. Therefore, the pharmacokinetics of psilocin are of primary clinical interest.

| Parameter | Value | Species | Route of Administration | Citation |

| Psilocin Bioavailability | 52.7 ± 20% | Human | Oral (from Psilocybin) | [1][2] |

| Time to Peak (Tmax) | 1.8 - 4 h | Human | Oral (from Psilocybin) | [1][2] |

| Peak Plasma Conc. (Cmax) | 8.2 ± 2.8 ng/mL (plasma) to 871 ng/mL (urine) | Human | Oral (from Psilocybin) | [1][2] |

| Elimination Half-life (t½) | 1.5 - 4 h | Human | Oral (from Psilocybin) | [1][2] |

| Volume of Distribution (Vd) | 277 ± 92 L to 1016 L | Human | Oral (from Psilocybin) | [1][2] |

N,N-Dimethyltryptamine (DMT)

DMT is characterized by its rapid onset and short duration of action, which is a direct consequence of its rapid metabolism. It is not orally active without the co-administration of a monoamine oxidase inhibitor (MAOI).

| Parameter | Value | Species | Route of Administration | Citation |

| Elimination Half-life (t½) | 9 - 12 min | Human | Intravenous | [3][4] |

| Volume of Distribution (Vd) | 123 - 1084 L | Human | Intravenous | [5] |

| Clearance (CL) | 8.1 - 46.8 L/min | Human | Intravenous | [5] |

| Peak Plasma Conc. (Cmax) | 22.1 ng/mL | Human | Intranasal (with harmine) | [6] |

| Time to Peak (Tmax) | ~2 min | Human | Intravenous | [3] |

5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT)

5-MeO-DMT is a potent psychedelic with a rapid onset and short duration of action. Its metabolism is a key determinant of its pharmacokinetic profile.

| Parameter | Value | Species | Route of Administration | Citation |

| Elimination Half-life (t½) | 12 - 19 min | Mouse | Intraperitoneal | [6] |

| Time to Peak (Tmax) | ~5 - 7 min | Mouse | Intraperitoneal | [6] |

| Onset of Effects | 3 - 4 min (insufflation) | Human | Insufflation | [6] |

| Peak Effects | 35 - 40 min (insufflation) | Human | Insufflation | [6] |

| Duration of Effects | 60 - 70 min (insufflation) | Human | Insufflation | [6] |

Other Substituted Tryptamines

Data for other substituted tryptamines are more limited and often derived from preclinical studies or anecdotal reports.

-

4-Acetoxy-N,N-dimethyltryptamine (4-AcO-DMT): This compound is considered a prodrug for psilocin, similar to psilocybin.[7][8] In mice, the half-life of psilocin derived from 4-AcO-DMT was found to be 14.7 minutes.[3]

-

4-Hydroxy-N-methyl-N-ethyltryptamine (4-HO-MET): The duration of effects for 4-HO-MET is reported to be between 4 to 6 hours when ingested orally.[9][10]

-

5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT): The onset of effects is reported to be 20 to 30 minutes after oral administration, with a duration of 3 to 6 hours.[11][12]

Metabolism of Substituted Tryptamines

The metabolism of substituted tryptamines is a critical factor governing their oral bioavailability, duration of action, and potential for drug-drug interactions. The primary enzymes involved are monoamine oxidase A (MAO-A) and cytochrome P450 (CYP) enzymes, particularly CYP2D6.

Metabolic Pathways

-

Psilocybin: Psilocybin is a prodrug that undergoes rapid dephosphorylation, primarily by alkaline phosphatase, to form the active metabolite psilocin.[1] Psilocin is then metabolized mainly by glucuronidation (via UGT enzymes) and to a lesser extent by oxidation.

-

DMT: DMT is rapidly metabolized by MAO-A, leading to the formation of indole-3-acetic acid (IAA).[13] This extensive first-pass metabolism is the reason for its lack of oral bioavailability when administered alone.

-

5-MeO-DMT: The primary route of metabolism for 5-MeO-DMT is O-demethylation by CYP2D6 to the active metabolite bufotenine, and deamination by MAO-A.[6]

-

4-AcO-DMT: This compound is rapidly hydrolyzed by esterases in the body to form psilocin.[14]

The following diagram illustrates the primary metabolic pathways for psilocybin and DMT.

Experimental Protocols

Accurate and reproducible quantification of substituted tryptamines in biological matrices is essential for pharmacokinetic studies. The following outlines a typical experimental protocol for the analysis of tryptamines in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Plasma Sample Preparation and Analysis by LC-MS/MS

Objective: To quantify the concentration of a target tryptamine (B22526) and its metabolites in plasma samples.

Materials:

-

Plasma samples collected at various time points post-administration.

-

Analytical standards of the tryptamine and its metabolites.

-

Internal standard (typically a deuterated analog of the analyte).

-

Acetonitrile (B52724) (ACN), methanol (B129727) (MeOH), formic acid (FA) (LC-MS grade).

-

Centrifuge, vortex mixer, and analytical balance.

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system).

Procedure:

-

Sample Thawing and Spiking: Plasma samples are thawed on ice. An internal standard is added to all samples, calibration standards, and quality control samples to correct for matrix effects and variations in sample processing.

-

Protein Precipitation: Cold acetonitrile (typically 3 volumes of ACN to 1 volume of plasma) is added to the plasma samples to precipitate proteins.[1]

-

Centrifugation: The samples are vortexed and then centrifuged at high speed (e.g., 14,000 rpm) to pellet the precipitated proteins.[1]

-

Supernatant Transfer: The clear supernatant is carefully transferred to a new tube or a 96-well plate for analysis.

-

LC-MS/MS Analysis:

-

Chromatographic Separation: The supernatant is injected into the LC system. A C18 reverse-phase column is commonly used to separate the analytes from other matrix components. A gradient elution with a mobile phase consisting of water with formic acid and acetonitrile is typically employed.

-

Mass Spectrometric Detection: The eluent from the LC column is introduced into the mass spectrometer. The analytes are ionized using electrospray ionization (ESI) in positive mode. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to selectively detect and quantify the parent and product ions of the target analytes and the internal standard.[15]

-

Data Analysis: A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the calibration standards. The concentrations of the tryptamine in the unknown plasma samples are then determined from this calibration curve.

The following diagram illustrates a typical experimental workflow for an in vivo pharmacokinetic study.

Signaling Pathways

Substituted tryptamines exert their primary psychoactive effects through agonism at serotonin receptors, particularly the 5-HT2A receptor. The activation of this G-protein coupled receptor (GPCR) initiates complex intracellular signaling cascades.

5-HT2A Receptor Signaling

The 5-HT2A receptor is primarily coupled to the Gq alpha subunit. Agonist binding leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[16][17]

In addition to the canonical Gq pathway, the 5-HT2A receptor can also signal through a β-arrestin-dependent pathway. β-arrestin recruitment can lead to receptor desensitization and internalization, as well as the activation of other signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade.[2][18] The balance between Gq and β-arrestin signaling, a phenomenon known as functional selectivity or biased agonism, may contribute to the diverse pharmacological effects observed with different tryptamines.[2]

The following diagram illustrates the key signaling pathways of the 5-HT2A receptor.

Conclusion

This technical guide has provided a consolidated overview of the pharmacokinetics of key substituted tryptamines. The data presented herein highlights the rapid metabolism and short half-lives of many of these compounds, which has significant implications for their clinical use and the design of novel drug delivery systems. The detailed experimental protocols and visualized pathways offer a practical resource for researchers in this dynamic field. Further research is warranted to fully elucidate the pharmacokinetic profiles of a broader range of substituted tryptamines and to understand the clinical implications of their metabolic pathways and receptor signaling intricacies. A comprehensive grasp of these fundamental principles is essential for unlocking the full therapeutic potential of this promising class of molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 4-HO-MET [medbox.iiab.me]

- 5. admescope.com [admescope.com]

- 6. Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is 4-AcO-DMT? Understanding The Synthetic Psilocybin Analog [acslab.com]

- 8. recovered.org [recovered.org]

- 9. ofdt.fr [ofdt.fr]

- 10. 4-HO-MET - Wikiwand [wikiwand.com]

- 11. 5-Methoxy-N,N-Diisopropyltryptamine | C17H26N2O | CID 151182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. soft-tox.org [soft-tox.org]

- 13. 4-AcO-DMT - Wikipedia [en.wikipedia.org]

- 14. Tentative identification of in vitro metabolites of O-acetylpsilocin (psilacetin, 4-AcO-DMT) by UHPLC-Q-Orbitrap MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 5-HT2A_receptor [bionity.com]

- 17. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 18. pnas.org [pnas.org]

The Discovery of Lespedamine: A Historical and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction